2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid
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Overview
Description
The compound “2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid” is a chemical compound with the molecular formula C7H13N3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives have been synthesized using various methods. For instance, Zala et al. synthesized 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone and evaluated its antimicrobial potential . Another study reported the unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl hydrogen sulfite (DISBHS), which was used for the synthesis of diverse pyrazolophthalazines .Scientific Research Applications
Synthesis and Chemical Reactions
- Research by Zaitseva et al. (2021) explores the synthesis of spiro[imidazole-4,3'-quinolin]ones from related compounds, highlighting the potential of these compounds in forming various substituents and derivatives (Zaitseva et al., 2021).
- Sokolov and Aksinenko (2010) conducted studies on methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, showing reactions with nucleophiles like 4,5-dihydro-1H-imidazol-2-amine to form various heterocyclic derivatives (Sokolov & Aksinenko, 2010).
- Freeman et al. (1978) explored the condensation of 2-amino-2-imidazoline with various esters, yielding cyclized products and demonstrating the chemical versatility of these compounds (Freeman et al., 1978).
Biological Testing and Applications
- Gomaa et al. (2011) synthesized novel imidazole compounds and evaluated their inhibitory activity in a microsomal assay, suggesting potential biological applications (Gomaa et al., 2011).
- Sawant, Patil, and Baravkar (2011) conducted biological screening for antibacterial and antifungal actions of synthesized 2,4,5-trisubstituted-1H-imidazoles, indicating potential applications in treating infections (Sawant, Patil, & Baravkar, 2011).
- Robertson et al. (1985) discovered noncatecholamine, nonglycoside cardiotonic drugs with inotropic and vasodilator activities, including compounds based on the 2-phenylimidazole structure, hinting at cardiovascular therapeutic uses (Robertson et al., 1985).
Other Notable Studies
- Nemet, Varga-Defterdarović, and Turk (2006) explored Methylglyoxal in food and organisms, which forms advanced glycation end-products like 2-amino-5-methyl-4-imidazolon-1-yl pentanoic acid, relevant to diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
- Sa̧czewski et al. (2003) synthesized 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate and explored its applications in synthesizing novel heterocyclic ring systems, expanding the chemical utility of these compounds (Sa̧czewski, Sączewski, & Gdaniec, 2003).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, to exert their effects .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in a variety of ways, leading to changes in the function of the target .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole-containing compounds .
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-14-5-2-6(7(12)13)11-8-9-3-4-10-8/h6H,2-5H2,1H3,(H,12,13)(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUKPJZRBJDJBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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